molecular formula C20H30Cl2Zr B13807726 Bis(N-pentylcyclopentadienyl)zirconiumdichloride

Bis(N-pentylcyclopentadienyl)zirconiumdichloride

Cat. No.: B13807726
M. Wt: 432.6 g/mol
InChI Key: JHSIVVYMMMRJEY-UHFFFAOYSA-L
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Description

Bis(pentylcyclopentadienyl)zirconium dichloride is an organometallic compound that features zirconium at its core, coordinated with two pentylcyclopentadienyl ligands and two chloride ions. This compound is part of the broader class of metallocenes, which are known for their unique chemical properties and applications in catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pentylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with pentylcyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

ZrCl4+2C5H4C5H11Zr(C5H4C5H11)2Cl2\text{ZrCl}_4 + 2 \text{C}_5\text{H}_4\text{C}_5\text{H}_{11} \rightarrow \text{Zr}(\text{C}_5\text{H}_4\text{C}_5\text{H}_{11})_2\text{Cl}_2 ZrCl4​+2C5​H4​C5​H11​→Zr(C5​H4​C5​H11​)2​Cl2​

Industrial Production Methods

Industrial production of bis(pentylcyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(pentylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to lower oxidation states of zirconium.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds.

Scientific Research Applications

Bis(pentylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polymers.

    Biology: The compound is explored for its potential in bioinorganic chemistry, including interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in anticancer therapies.

    Industry: It is utilized in the production of advanced materials, including high-performance plastics and coatings.

Mechanism of Action

The mechanism by which bis(pentylcyclopentadienyl)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates, lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

  • Bis(cyclopentadienyl)zirconium dichloride
  • Bis(butylcyclopentadienyl)zirconium dichloride
  • Bis(methylcyclopentadienyl)zirconium dichloride

Uniqueness

Bis(pentylcyclopentadienyl)zirconium dichloride is unique due to the presence of pentyl groups on the cyclopentadienyl ligands. These groups can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds might not perform as effectively.

Properties

Molecular Formula

C20H30Cl2Zr

Molecular Weight

432.6 g/mol

InChI

InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5-6,8-9H,2-4,7H2,1H3;2*1H;/q;;;;+2/p-2

InChI Key

JHSIVVYMMMRJEY-UHFFFAOYSA-L

Canonical SMILES

CCCCC[C]1[CH][CH][CH][CH]1.CCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl

Origin of Product

United States

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